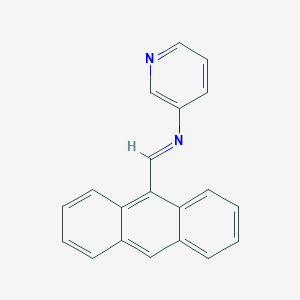
(E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine is an organic compound that belongs to the class of imines It features an anthracene moiety linked to a pyridine ring through a methanimine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine typically involves the condensation reaction between anthracene-9-carbaldehyde and 3-aminopyridine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The anthracene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted anthracene or pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in studying biological interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties.
Industry: Applications in organic electronics and photochemistry due to its conjugated system.
Mecanismo De Acción
The mechanism of action of (E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine depends on its specific application:
As a ligand: It can coordinate with metal ions through the nitrogen atoms in the imine and pyridine groups, forming stable complexes.
In photochemistry: The compound can absorb light and undergo photochemical reactions, leading to excited states that can participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(Anthracen-9-yl)-N-(pyridin-2-yl)methanimine
- (E)-1-(Anthracen-9-yl)-N-(pyridin-4-yl)methanimine
- (E)-1-(Naphthalen-2-yl)-N-(pyridin-3-yl)methanimine
Uniqueness
(E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine is unique due to the specific positioning of the pyridine ring, which can influence its electronic properties and reactivity. The anthracene moiety provides a large conjugated system, making it suitable for applications in organic electronics and photochemistry.
Propiedades
Número CAS |
56694-42-9 |
|---|---|
Fórmula molecular |
C20H14N2 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
1-anthracen-9-yl-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C20H14N2/c1-3-9-18-15(6-1)12-16-7-2-4-10-19(16)20(18)14-22-17-8-5-11-21-13-17/h1-14H |
Clave InChI |
AGHJDRULKDFEMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


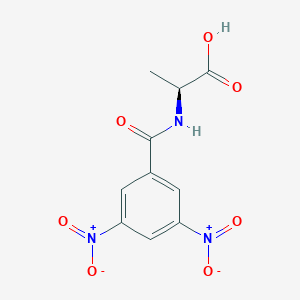
![(19S)-5-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14623211.png)
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
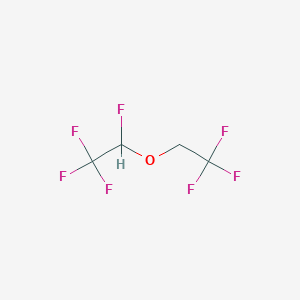
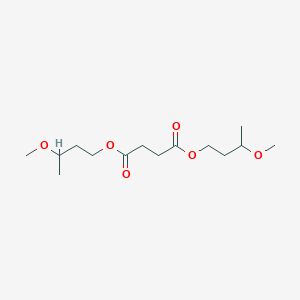

![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)
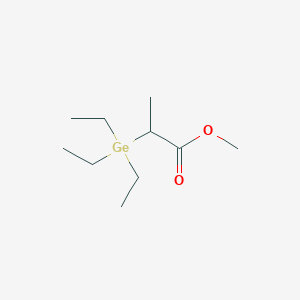

![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)

![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
